The synthesis of Dofequidar involves several chemical reactions that typically utilize quinoline derivatives as starting materials. One common method includes the formation of the quinoline core followed by functionalization at specific positions to enhance its pharmacological properties.
The synthesis can be optimized through techniques such as microwave-assisted synthesis or using solid-phase synthesis methods to improve yields and reduce reaction times .
Dofequidar has a complex molecular structure characterized by its quinoline backbone. The molecular formula is CHNO, and it has a molecular weight of approximately 374.47 g/mol.
Dofequidar participates in various chemical reactions primarily related to its role as a modulator of drug transporters.
Dofequidar operates through several mechanisms that enhance the effectiveness of chemotherapy:
Dofequidar exhibits several notable physical and chemical properties:
Dofequidar's primary application lies in oncology, specifically for enhancing the effectiveness of chemotherapeutic agents against multidrug-resistant cancers.
The asymmetric carbon in the 2-hydroxypropyl linker group (connecting the quinoline and piperazine rings) defines dofequidar’s chirality. The (S)-configuration confers optimal spatial orientation for binding to the transmembrane domains (TMDs) of ABCB1. Computational modeling reveals that the (S)-enantiomer adopts a bent conformation, enabling simultaneous hydrophobic interactions with TMD helices 4, 5, 6, 11, and 12 of ABCB1 [5] [6]. This contrasts with the extended conformation of the (R)-enantiomer, which exhibits weaker affinity (IC₅₀ >10 μM vs. 0.5 μM for (S)-dofequidar) [4]. The stereospecific binding involves:
Table 1: Stereochemical Features of (S)-Dofequidar
Property | Description |
---|---|
Chiral Center | Carbon at position 2 of the hydroxypropyl linker |
Absolute Configuration | (S) |
Key Binding Interactions | H-bond with Gln725; π-π stacking with Phe983; hydrophobic packing with TM helices |
Enantiomeric Specificity | 20-fold higher ABCB1 inhibition vs. (R)-enantiomer |
(S)-Dofequidar has the molecular formula C₃₀H₃₁N₃O₃ and a molecular weight of 481.596 g/mol [2] [4]. Key physicochemical properties include:
Table 2: Physicochemical Properties of (S)-Dofequidar
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₃₀H₃₁N₃O₃ | DrugBank [2] |
Molecular Weight | 481.596 g/mol | MedChemExpress [4] |
logP | 3.87–3.95 | Predicted ALOGPS [2] |
Water Solubility | 0.0199 mg/mL | ALOGPS [2] |
pKa | 6.73 (basic) | Chemaxon [2] |
SMILES | OC(COC1=C2C=CC=NC2=CC=C1)CN3CCN(C(C(C4=CC=CC=C4)C5=CC=CC=C5)=O)CC3 | MedChemExpress [4] |
The synthesis of (S)-dofequidar employs asymmetric catalysis or chiral resolution to ensure enantiopurity. A representative route involves:
Derivatives focus on enhancing ABCB1 inhibition:
Table 3: Key Synthetic Methods for (S)-Dofequidar and Derivatives
Synthetic Step | Reagents/Conditions | Yield | Purpose |
---|---|---|---|
Ether Formation | 5-Hydroxyquinoline + (R)-epichlorohydrin, K₂CO₃, CH₃CN | 75–85% | Chiral linker installation |
Piperazine Coupling | Deprotected piperazine, DIAD, PPh₃, THF | 60–70% | Introduction of basic moiety |
Acylation | Diphenylacetyl chloride, EDCI/HOAt, CH₂Cl₂ | 50–65% | Hydrophobic domain incorporation |
CAS No.: 4444-26-2
CAS No.: 802590-64-3
CAS No.: 102-94-3
CAS No.: 543-81-7
CAS No.: 28593-90-0
CAS No.: 39731-48-1